(R)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine
Description
(R)-1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a 2-bromopyridin-3-yl substituent and a trifluoroethylamine backbone. Key properties include:
- Molecular Formula: C₇H₆BrF₃N₂
- Molecular Weight: 255.04 g/mol
- Storage: Requires storage at 2–8°C under inert conditions to prevent degradation .
The bromine atom at the 2-position of the pyridine ring and the trifluoromethyl group contribute to its electronic and steric profile, making it a candidate for pharmaceutical intermediates or kinase inhibitors .
Properties
Molecular Formula |
C7H6BrF3N2 |
|---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
(1R)-1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-6-4(2-1-3-13-6)5(12)7(9,10)11/h1-3,5H,12H2/t5-/m1/s1 |
InChI Key |
GMMQHKBDGCGMCM-RXMQYKEDSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)Br)[C@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromopyridine.
Formation of Trifluoroethanamine: The trifluoroethanamine moiety is prepared separately through the reaction of trifluoroacetic acid with ammonia, followed by reduction.
Coupling Reaction: The 2-bromopyridine is then coupled with the trifluoroethanamine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The bromopyridine moiety allows for palladium-catalyzed cross-coupling reactions with various organometallic reagents.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
Substituted Pyridines: Formed through substitution reactions.
Reduced or Oxidized Derivatives: Depending on the reaction conditions.
Scientific Research Applications
®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The trifluoroethanamine backbone may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Aromatic Rings
a) (R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine
- Molecular Formula : C₈H₆ClF₄N
- CAS : 2415751-74-3
- Key Differences: Replaces the pyridine ring with a 4-chloro-3-fluorophenyl group. The absence of a nitrogen in the aromatic ring reduces hydrogen-bonding capacity.
b) 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine Hydrochloride
Enantiomeric and Chiral Analogs
a) (S)-1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-amine
Halogenation and Functional Group Modifications
a) (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine
- Molecular Formula : C₁₃H₁₀Br₂F₂N₂
- Molecular Weight : 393.3 g/mol ([M+H]⁺)
- Key Differences: Incorporates two bromine atoms (3,6-positions) and a difluorophenyl group.
b) 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine
Research Implications
- Synthetic Accessibility : The target compound and its analogs are synthesized via Buchwald-Hartwig cross-coupling, with yields influenced by halogen position and amine chirality .
- Biological Activity : Bromine position on pyridine (2 vs. 5) may affect kinase inhibition selectivity, as seen in tyrosine kinase inhibitor studies .
- Safety and Handling : Hydrochloride salts (e.g., EN300-8772942) offer stability advantages over free bases , while the (R)-enantiomer’s storage requirements highlight sensitivity to ambient conditions .
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